N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide
Description
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thiophene ring substituted with chlorine, and a difluorophenyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2S/c18-16-4-2-12(25-16)5-6-21-17(23)22-7-8-24-15(10-22)13-3-1-11(19)9-14(13)20/h1-4,9,15H,5-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVZHOVQDULRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCC2=CC=C(S2)Cl)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and morpholine intermediates. The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride under controlled conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the difluorophenyl group via a coupling reaction using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research, but it is believed to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide
- N-[2-(5-methylthiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2,4-difluorophenyl)morpholine-4-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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